Bis-THA inhibitor 8

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic pharmacology

Bis-THA inhibitor 8 (N,N′-bis(1,2,3,4‑tetrahydroacridin‑9‑yl)nonane‑1,9‑diamine dihydrochloride; CHEMBL424707) is a rationally designed homodimeric acetylcholinesterase (AChE) inhibitor belonging to the alkylene‑linked bis‑tetrahydroaminacrine (bis‑THA) class. It features two 1,2,3,4‑tetrahydroacridin‑9‑amine (THA) pharmacophores connected by a nine‑carbon nonamethylene tether, enabling simultaneous occupation of both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

Molecular Formula C35H46Cl2N4
Molecular Weight 593.7 g/mol
Cat. No. B8209589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-THA inhibitor 8
Molecular FormulaC35H46Cl2N4
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
InChIInChI=1S/C35H44N4.2ClH/c1(2-4-14-24-36-34-26-16-6-10-20-30(26)38-31-21-11-7-17-27(31)34)3-5-15-25-37-35-28-18-8-12-22-32(28)39-33-23-13-9-19-29(33)35;;/h6,8,10,12,16,18,20,22H,1-5,7,9,11,13-15,17,19,21,23-25H2,(H,36,38)(H,37,39);2*1H
InChIKeyWWPAVLZEZHTXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Bis-THA Inhibitor 8 Is the Definitive Nonamethylene-Tethered Bis-Tacrine Probe for Acetylcholinesterase Studies


Bis-THA inhibitor 8 (N,N′-bis(1,2,3,4‑tetrahydroacridin‑9‑yl)nonane‑1,9‑diamine dihydrochloride; CHEMBL424707) is a rationally designed homodimeric acetylcholinesterase (AChE) inhibitor belonging to the alkylene‑linked bis‑tetrahydroaminacrine (bis‑THA) class [1]. It features two 1,2,3,4‑tetrahydroacridin‑9‑amine (THA) pharmacophores connected by a nine‑carbon nonamethylene tether, enabling simultaneous occupation of both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE [2]. This dual‑site binding architecture confers sub‑nanomolar potency and pronounced selectivity over butyrylcholinesterase (BuChE), establishing the compound as a critical chemical probe for dissecting cholinergic pharmacology and a benchmark for structure–activity relationship (SAR) studies on dimeric cholinesterase ligands.

Why Bis-THA Inhibitor 8 Cannot Be Replaced by Shorter‑Linker Dimers or Off‑Target Scaffolds


Alkylene‑linked bis‑THA analogs exhibit extreme sensitivity to tether length, with AChE inhibitory potency varying by orders of magnitude across the heptamethylene‑to‑decamethylene series [1]. Bis‑THA inhibitor 8 occupies a precise optimum where the nonamethylene linker permits simultaneous, high‑affinity engagement of the CAS and PAS without inducing steric strain or entropic penalty. Substituting a generic, commercially prevalent bis‑THA dimer of different chain length—or a monomeric tacrine derivative—without verifying linker‑matched potency and selectivity data will corrupt SAR interpretation, confound in‑cell target‑engagement assays, and misinform therapeutic lead optimization [2]. Direct procurement of the nonamethylene‑linked homodimer is therefore essential for reproducible, mechanism‑focused cholinergic research.

Quantitative Differentiation Evidence for Bis-THA Inhibitor 8 vs. Closest Analogs and Alternatives


57‑Fold Gain in Human AChE Inhibitory Potency Over the Tacrine Monomer: Direct Head‑to‑Head BindingDB Data

Bis‑THA inhibitor 8 achieves an IC₅₀ of 0.770 nM against human acetylcholinesterase, a 57‑fold improvement over the monomeric clinical compound tacrine (THA) tested under identical conditions (IC₅₀ = 44 nM) in the same Ellman colorimetric assay at pH 7.4 and 2 °C [1]. This direct head‑to‑head comparison within a single curated dataset (BindingDB entry 1257) eliminates inter‑laboratory variability and unambiguously demonstrates that bivalent engagement of the CAS and PAS translates into a quantitative potency multiplier not achievable with the monomeric scaffold.

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic pharmacology

Nonamethylene Linker Is 4‑Fold More Potent than the Decamethylene Homolog: Defining the Tether Optimum

Within the same BindingDB dataset, Bis‑THA inhibitor 8 (nonamethylene linker) displays an IC₅₀ of 0.770 nM, while the one‑carbon‑longer decamethylene‑linked Bis‑THA inhibitor 9 registers an IC₅₀ of 3.10 nM—a 4.0‑fold potency loss [1]. This steep SAR cliff confirms that the nine‑carbon tether represents the geometric and energetic optimum for simultaneous CAS‑PAS ligation, and that even a single‑methylene insertion disrupts the precise inter‑site distance required for high‑affinity dual binding.

Linker SAR Bis-THA dimer optimization Dual-site AChE binding

247‑Fold AChE‑over‑BuChE Selectivity Greatly Exceeds That of Monomeric Tacrine

Bis‑THA inhibitor 8 exhibits an AChE IC₅₀ of 0.770 nM versus a BuChE IC₅₀ of 190 nM, yielding a selectivity ratio of 247‑fold [1][2]. In contrast, monomeric tacrine typically displays only 5‑ to 10‑fold AChE/BuChE selectivity under comparable assay conditions [3]. Because BuChE acts as a compensatory acetylcholine‑hydrolyzing enzyme in the periphery, high selectivity for AChE is critical to minimize systemic off‑target cholinergic effects and to isolate central cholinergic pharmacology in mechanistic studies.

Cholinesterase selectivity Butyrylcholinesterase Off-target profiling

Low‑Micromolar Activity Against Trypanothione Reductase Expands Utility Beyond Cholinergic Targets

Bis‑THA inhibitor 8 additionally inhibits Trypanosoma cruzi trypanothione reductase with a Ki of 400 nM, determined by competitive inhibition kinetics using varying trypanothione disulfide concentrations [1]. This secondary pharmacology is not shared by the tacrine monomer and is absent in many shorter‑linker bis‑THA analogs, making Bis‑THA inhibitor 8 a uniquely dual‑target probe for laboratories investigating both cholinergic and trypanosomatid enzyme systems.

Trypanothione reductase inhibition Trypanosoma cruzi Anti-parasitic probe

Procurement‑Aligned Application Scenarios for Bis-THA Inhibitor 8


Structure–Activity Relationship (SAR) Studies Requiring a Linker‑Optimized Bis‑THA Reference Standard

Medicinal chemistry teams synthesizing or evaluating novel heterodimeric, hybrid, or constrained AChE inhibitors require a well‑characterized homodimeric benchmark against which to measure linker‑length contributions, CAS‑PAS binding efficiency, and selectivity windows. Bis‑THA inhibitor 8, with its validated nonamethylene tether optimum (IC₅₀ = 0.770 nM; 4‑fold more potent than the decamethylene analog) and 247‑fold AChE/BuChE selectivity [1], provides this reference point with data derived from identical Ellman‑assay conditions and curated in BindingDB/ChEMBL.

Mechanistic Cholinergic Target‑Engagement and Off‑Target Deconvolution Experiments

Electrophysiology, calcium‑imaging, and neurochemical release assays frequently employ AChE inhibitors to modulate cholinergic tone. Bis‑THA inhibitor 8's sub‑nanomolar potency (IC₅₀ = 0.770 nM) [1] enables complete enzyme inhibition at low‑nanomolar concentrations, minimizing non‑specific pharmacology driven by the higher concentrations required for monomeric tacrine (IC₅₀ = 44 nM). The 247‑fold AChE/BuChE window further reduces compensatory BuChE hydrolysis, yielding cleaner cholinergic phenotypes.

Dual‑Target Probe for Trypanosomatid Redox Biology and Cholinergic Overlap Studies

Laboratories exploring the intersection of cholinergic signaling and trypanosomatid redox metabolism can employ Bis‑THA inhibitor 8 as a single chemical entity with sub‑micromolar affinity for both human AChE (IC₅₀ = 0.770 nM) and T. cruzi trypanothione reductase (Ki = 400 nM) [1][2]. This dual pharmacology, absent in the tacrine monomer and uncharacterized for shorter‑linker dimers, enables cost‑effective tool‑compound consolidation for multi‑target screening campaigns.

In‑Vitro Pharmacodynamic Modeling and Translational Pharmacokinetic‑Pharmacodynamic (PK/PD) Benchmarks

Pre‑clinical PK/PD studies on dimeric AChE inhibitors demand a compound with well‑defined potency, selectivity, and known synthetic provenance. Bis‑THA inhibitor 8, originating from the foundational one‑step synthesis reported by Pang et al. [3], offers a reproducible, low‑cost-of‑goods scaffold whose ex‑vivo and in‑vivo target inhibition can be quantitatively linked to its human enzyme IC₅₀ of 0.770 nM and AChE/BuChE selectivity of 247.

Quote Request

Request a Quote for Bis-THA inhibitor 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.